3'-Bromo-2-Phenylacetophenone
Overview
Description
Synthesis Analysis
A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .Molecular Structure Analysis
In a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules, the molecular structures of the title compound have been optimized . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .Scientific Research Applications
Application 1: α-Bromination Reaction on Acetophenone Derivatives in Experimental Teaching
- Summary of the Application : This study focuses on the α-bromination reaction of acetophenone derivatives in undergraduate organic chemistry experiments . The bromination of various acetophenone derivatives was investigated, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
- Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was conducted using pyridine hydrobromide perbromide as the brominating agent . The experiment was carried out at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results or Outcomes : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
Application 2: Catalyst-Free α-Bromination of Acetophenones by Two-Phase Electrolysis
- Summary of the Application : This research introduces a convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature .
- Methods of Application or Experimental Procedures : The α-bromination of acetophenones was conducted using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . This approach results in an excellent yield of α-bromo acetophenones with high selectivity in a beaker-type cell equipped with C/SS electrodes .
- Results or Outcomes : Various optimization studies were carried out to achieve good yield with high current efficiency .
Application 3: Synthesis of Coumarin-Substituted Thiazolyl-3-Aryl-Pyrazole-4-Carbaldehydes
- Summary of the Application : This research focuses on the synthesis of a novel series of coumarin-substituted thiazolyl-3-aryl-pyrazole-4-carbaldehydes . These compounds were synthesized through an efficient, one-pot multicomponent reaction of acetophenones, 3-(2-bromoacetyl) coumarins, and thiosemicarbazide utilizing Vilsmeier–Haack reaction conditions .
- Methods of Application or Experimental Procedures : The synthesis was conducted through a one-pot multicomponent reaction of acetophenones, 3-(2-bromoacetyl) coumarins, and thiosemicarbazide . The reaction was carried out under Vilsmeier–Haack reaction conditions .
- Results or Outcomes : The reaction resulted in the synthesis of a novel series of coumarin-substituted thiazolyl-3-aryl-pyrazole-4-carbaldehydes with good yields .
Safety And Hazards
Future Directions
The bromination reaction of carbonyl compounds, including “3’-Bromo-2-Phenylacetophenone”, is a significant topic in the field of organic chemistry . The application of this reaction in undergraduate organic chemistry experiments is limited due to the lack of suitable brominating reagents . Therefore, future research could focus on finding new, efficient, and safe methods for the bromination of acetophenones.
properties
IUPAC Name |
1-(3-bromophenyl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJKIFAZROQBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373731 | |
Record name | 3'-Bromo-2-Phenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-phenylethanone | |
CAS RN |
40396-53-0 | |
Record name | 3'-Bromo-2-Phenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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